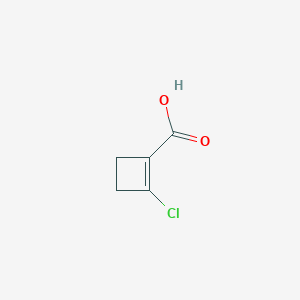

methyl]amino}acetic acid CAS No. 338400-46-7](/img/structure/B2629622.png)

2-{[[(4-Methylbenzyl)amino](phenylimino)methyl]amino}acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Enhanced Pseudocapacitance Performance : A study by Kowsari et al. (2019) focused on synthesizing derivatives of phenylglycine, including 2-[(4-methylbenzoyl)amino]phenyl acetic acid. These derivatives were used to improve the electrochemical properties of poly ortho aminophenol films, which showed promise as electrodes for supercapacitors due to their high specific capacitance (Kowsari et al., 2019).

Photocatalysis in Organic Synthesis : Hopfner et al. (2002) demonstrated the use of derivatives of this chemical compound in semiconductor photocatalysis for synthesizing unsaturated N-phenyl-alpha-amino esters. This process involves silica-supported cadmium sulfide and has potential applications in chemical synthesis (Hopfner et al., 2002).

Study of Molecular and Crystal Structures : Research by Burns and Hagaman (1993) included an analysis of similar compounds, such as 2-amino-2-(2-fluorophenyl)acetic acid, providing insights into their molecular and crystal structures. This study contributes to the understanding of the structural properties of related amino acids (Burns & Hagaman, 1993).

Synthesis and Characterization of Schiff Base Ligands : Ikram et al. (2015) synthesized Schiff base ligands using an amino acid, which were then reacted with metal ions to produce complexes. These complexes were studied for their antioxidant properties and xanthine oxidase inhibitory activities, indicating potential pharmaceutical applications (Ikram et al., 2015).

Chemical Synthesis and Antimicrobial Activity : Gein et al. (2018, 2020) explored the synthesis of certain derivatives and their antimicrobial activities. This research contributes to the development of new compounds with potential use in medical applications (Gein et al., 2018), (Gein et al., 2020).

Mecanismo De Acción

Target of action

Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and properties of the compound.

Mode of action

The compound could interact with its targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, or modulating cellular processes .

Biochemical pathways

The compound could affect various biochemical pathways depending on its targets. For example, it could influence signal transduction pathways, metabolic pathways, or gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. Factors such as solubility, stability, and molecular size could influence its bioavailability .

Result of action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. It could lead to changes in cell function, cell death, or modulation of disease processes .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Análisis Bioquímico

Biochemical Properties

The compound 2-{[(4-Methylbenzyl)aminomethyl]amino}acetic acid may participate in various biochemical reactions due to its structure. The presence of the amino group allows it to act as a base, accepting protons in acid-base reactions. The acetic acid group can participate in reactions involving carboxylic acids

Cellular Effects

It’s possible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 2-{[(4-Methylbenzyl)aminomethyl]amino}acetic acid in animal models .

Metabolic Pathways

It could potentially be involved in amino acid metabolism due to the presence of the amino group .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

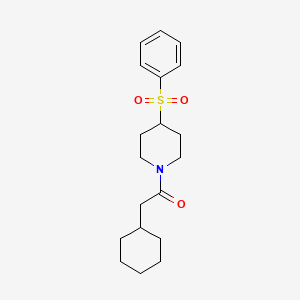

2-[[N'-[(4-methylphenyl)methyl]-N-phenylcarbamimidoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-13-7-9-14(10-8-13)11-18-17(19-12-16(21)22)20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,21,22)(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFKRLIYNULMQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN=C(NCC(=O)O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2629543.png)

![4-ethoxy-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2629552.png)

![N-(3-fluorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2629553.png)

![2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide](/img/structure/B2629554.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(benzylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2629556.png)

![8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2629558.png)